molecular formula C10H14N4O2 B13952141 5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione

5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione

Cat. No.: B13952141
M. Wt: 222.24 g/mol
InChI Key: FFMKPTNKWSCTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione is a heterocyclic compound that contains both imidazole and imidazolidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the imidazole ring, which is a common motif in many biologically active molecules, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of an imidazole derivative with a suitable imidazolidine precursor under controlled conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, thereby modulating their activity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure.

    Imidazolidine: Another related compound with a similar core structure.

    Histidine: An amino acid containing an imidazole ring.

Uniqueness

5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione is unique due to the combination of imidazole and imidazolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications that are not possible with simpler compounds .

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

5-(1H-imidazol-5-ylmethyl)-3-propylimidazolidine-2,4-dione

InChI

InChI=1S/C10H14N4O2/c1-2-3-14-9(15)8(13-10(14)16)4-7-5-11-6-12-7/h5-6,8H,2-4H2,1H3,(H,11,12)(H,13,16)

InChI Key

FFMKPTNKWSCTOK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(NC1=O)CC2=CN=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.